Thiocarbanilide

Catalog No.
S593517
CAS No.
102-08-9
M.F
C13H12N2S
M. Wt
228.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiocarbanilide

CAS Number

102-08-9

Product Name

Thiocarbanilide

IUPAC Name

1,3-diphenylthiourea

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C13H12N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)

InChI Key

FCSHMCFRCYZTRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2

solubility

less than 0.1 mg/mL at 66° F (NTP, 1992)
ALMOST INSOL IN WATER; FREELY SOL IN ALC, ETHER
VERY SOL IN CHLOROFORM & OLIVE OIL

Synonyms

N,N’-Diphenylthiourea; thio-Carbanilide; 1,3-Bis(phenyl)thiourea; 1,3-Diphenylthiourea; Accelerant CA; Diphenylthiourea; N,N’-Diphenylthiocarbamide; N,N’-Diphenylthiourea; NSC 28134; NSC 686; Nocceler C; Rhenocure CA; Stabilisator C; Sulfocarbanilid

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S

The exact mass of the compound Thiocarbanilide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 66° f (ntp, 1992)almost insol in water; freely sol in alc, ethervery sol in chloroform & olive oil. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28134. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Supplementary Records. It belongs to the ontological category of thioureas in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiocarbanilide, also known as N,N'-diphenylthiourea, is a symmetrically substituted aromatic thiourea derivative. It functions primarily as a secondary vulcanization accelerator for natural and synthetic rubbers, a corrosion inhibitor for metals in acidic environments, and a precursor in the synthesis of other organic compounds like phenyl isothiocyanate and various dyes. Its key procurement-relevant characteristics are its solid, crystalline form with a distinct high melting point (~151-155 °C) and its solubility profile, being very soluble in solvents like ethanol and chloroform but practically insoluble in water. These properties directly influence its handling, processability, and application suitability compared to other thiourea-based compounds.

Direct substitution of Thiocarbanilide with structurally simpler analogs like unsubstituted thiourea or N,N'-dialkylthioureas (e.g., N,N'-diethylthiourea) is often unviable due to significant performance trade-offs. The two phenyl groups in Thiocarbanilide are critical to its function. They enhance its thermal stability, modify its reactivity as a vulcanization accelerator, and improve its adsorption onto metal surfaces for corrosion inhibition. Replacing Thiocarbanilide with a more basic analog like thiourea can lead to undesired outcomes, such as accelerated corrosion at higher concentrations or drastically different vulcanization kinetics, compromising process safety and final product integrity. Therefore, specifying Thiocarbanilide by its CAS number (102-08-9) is essential for applications where its specific aromatic-driven properties are required for reproducible performance.

Superior Handling and Thermal Processing Stability vs. Unsubstituted Thiourea

Thiocarbanilide exhibits a significantly higher and sharper melting point compared to unsubstituted thiourea. Its melting point is consistently reported in the range of 151-155 °C, whereas thiourea melts at a lower temperature and begins to isomerize and decompose at temperatures relevant to many polymer processing workflows. For instance, studies on thiourea's thermal decomposition show significant mass loss and release of various gaseous products starting around 200-220 °C, following an initial isomerization after melting.

Evidence DimensionMelting Point / Onset of Major Decomposition
Target Compound Data151-155 °C (Melting Point)
Comparator Or BaselineThiourea: ~175-180 °C (Melting), with decomposition beginning ~220 °C.
Quantified DifferenceHigher thermal stability window for processing post-melting.
ConditionsStandard atmospheric pressure, thermoanalytical techniques (e.g., DSC, TGA).

The higher, well-defined melting point ensures Thiocarbanilide remains a stable, free-flowing solid during storage and transport, and allows for its predictable incorporation into high-temperature processes like polymer compounding without premature degradation.

Distinct Corrosion Inhibition Profile: Aryl vs. Alkyl Substitution

In comparative studies of thiourea derivatives as corrosion inhibitors for mild steel in 1 N H2SO4, the substitution pattern dictates performance. While alkyl-substituted thioureas like N,N'-diethylthiourea were found to be more effective inhibitors than aryl-substituted ones like Thiocarbanilide at a given low concentration (10⁻⁴ M), this is attributed to the inductive effect of alkyl groups. However, the inhibition mechanism relies on adsorption, where the aromatic rings of Thiocarbanilide provide a distinct interaction mode with the metal surface via pi-electrons, a factor that becomes critical in specific inhibitor formulations or different corrosive media. This structural difference leads to non-interchangeable performance depending on the application's chemical environment.

Evidence DimensionInhibition Efficiency Ranking at 10⁻⁴ M
Target Compound DataRanked as an aryl-N-substituted thiourea.
Comparator Or BaselineAlkyl-N-substituted thioureas (e.g., N,N'-diethylthiourea) appeared more efficient at this specific concentration.
Quantified DifferenceQualitative ranking difference in efficiency based on substituent class (alkyl vs. aryl).
ConditionsCold-rolled mild steel in 1 N H2SO4 at 40°C.

A buyer cannot simply substitute an alkyl-thiourea for Thiocarbanilide (or vice-versa) and expect the same performance; the choice depends on formulating for a specific inhibition mechanism, where the aromatic structure of Thiocarbanilide is a key design parameter.

Established Precursor for Specific Organic Syntheses

Thiocarbanilide is a well-established and documented precursor for the synthesis of key organic compounds that cannot be efficiently produced from simpler thioureas. It is a direct reactant for producing phenyl isothiocyanate through reactions with reagents like phosphorus pentoxide. Furthermore, it serves as a precursor for other important accelerators and intermediates such as 2-Mercaptobenzothiazole (MBT) and 1,3-Diphenylguanidine (DPG). Attempting these syntheses with unsubstituted thiourea would result in entirely different, non-phenylated products, making Thiocarbanilide a non-negotiable starting material for these specific molecular targets.

Evidence DimensionSynthetic Utility
Target Compound DataYields N,N'-diphenyl-substituted products (e.g., Phenyl Isothiocyanate, DPG, MBT).
Comparator Or BaselineThiourea: Yields non-phenylated analogs.
Quantified DifferenceQualitative difference in product structure (presence/absence of two phenyl groups).
ConditionsStandard organic synthesis reactions.

For procurement in synthetic chemistry, Thiocarbanilide is the required building block for introducing the N,N'-diphenylthiourea moiety into a target molecule; simpler analogs are not viable substitutes.

Secondary Accelerator in Rubber Vulcanization

Used as a secondary accelerator in rubber compounding, particularly in applications requiring the specific cure characteristics imparted by a diphenyl-substituted thiourea. Its thermal stability ensures it can withstand mixing temperatures before initiating vulcanization.

Formulation of Specialized Corrosion Inhibitor Packages

Specified for use in corrosion inhibitor formulations where the adsorption mechanism benefits from the presence of aromatic rings. It is a component in inhibitor packages for protecting ferrous metals in acidic pickling or cleaning baths.

Synthesis of Phenyl-Substituted Heterocycles and Intermediates

Serves as a critical starting material for the synthesis of commercially important compounds like 2-Mercaptobenzothiazole (MBT) and 1,3-Diphenylguanidine (DPG), where the diphenyl structure is essential for the final product.

Collector in Froth Flotation of Sulfide Ores

Employed as a promoter (collector) in the froth flotation of certain sulfide ores, often for lead and zinc. Its specific surface interaction properties make it a suitable choice for separating these minerals from gangue.

Physical Description

Thiocarbanilide is a white to off-white powder. (NTP, 1992)
DryPowde

Color/Form

CRYSTALLINE LEAFLETS
GRAY POWDER
WHITE TO FAINT GRAY POWDER

XLogP3

2.2

Boiling Point

Decomposes (NTP, 1992)

Density

1.32 (NTP, 1992)
1.32

Melting Point

309 °F (NTP, 1992)
154.5 °C
154 °C

UNII

9YCB5VR86Z

GHS Hazard Statements

Aggregated GHS information provided by 137 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (31.39%): Fatal if swallowed [Danger Acute toxicity, oral];
H317 (63.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (38.69%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (38.69%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (38.69%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

102-08-9

Wikipedia

Thiocarbanilide

Methods of Manufacturing

FROM ANILINE & CARBON DISULFIDE: FRY, J AM CHEM SOC 35, 1539 (1913); STASSE, US PATENT 2,435,295 (1948 TO ALLIED CHEM & DYE); FROM POTASSIUM ETHYLXANTHATE & ANILINE: ARAVINDAKSKAN ET AL, INDIAN J CHEM 1(9), 395 (1963).

General Manufacturing Information

Rubber product manufacturing
Thiourea, N,N'-diphenyl-: ACTIVE
TESTED AS A FUNGICIDE ON ASPERGILLUS NIGER & FUSARIUM OXYSPORUM IN VITRO.
TESTED AS AN INSECTICIDE AGAINST COTTON LEAFWORM LARVAE (SPODOPTERA LITTORALIS) & MOSQUITO (CULEX PIPIENS).
USED IN SURGICAL SCRUBS, ANTISEPTIC SKIN CLEANSERS & HAND LOTIONS.
INHIBITORY ACTION BY THE THIOCARBANILIDE DERIV AW 16' 1989 UPON MYCOBACTERIUM TUBERCULOSIS, M KANSASII & M MARINUM WAS STUDIED. MYCOBACTERIUM TUBERCULOSIS & M KANSASII WERE INHIBITED BY AW 16' 1989 BUT M MARINUM WAS NOT INHIBITED.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH...DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT...SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, &...PERIODICALLY INSPECTED & MONITORED.

Dates

Last modified: 08-15-2023

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